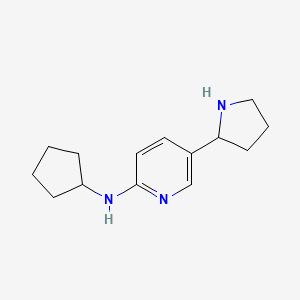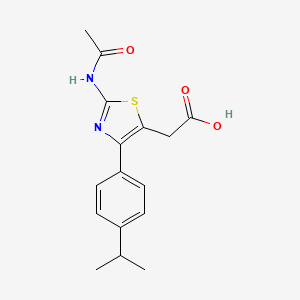
2-(2-Chloropyrimidin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropyrimidin-4-yl)acetic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetic acid moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-4-yl)acetic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 2-chloropyrimidine with chloroacetic acid under basic conditions to yield the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2-(2-Chloropyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohol derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylate derivatives .
科学研究应用
2-(2-Chloropyrimidin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular pathways involved can vary based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
2-Aminopyrimidin-4-one: This compound is structurally similar but features an amino group instead of a chlorine atom.
2-Chloropyrimidine: This is a simpler compound without the acetic acid moiety.
Uniqueness
2-(2-Chloropyrimidin-4-yl)acetic acid is unique due to the presence of both the chlorine atom and the acetic acid group, which allows for a diverse range of chemical modifications and applications. Its dual functionality makes it a versatile building block in synthetic chemistry .
属性
分子式 |
C6H5ClN2O2 |
|---|---|
分子量 |
172.57 g/mol |
IUPAC 名称 |
2-(2-chloropyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11) |
InChI 键 |
NDQWAPSFPLRBGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




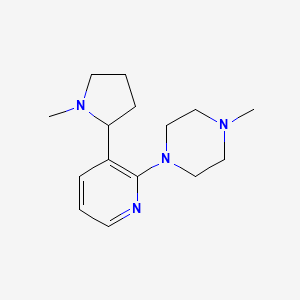
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)


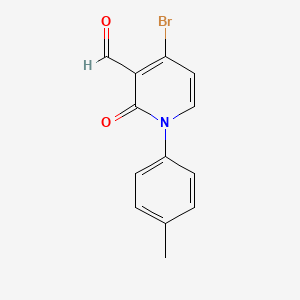
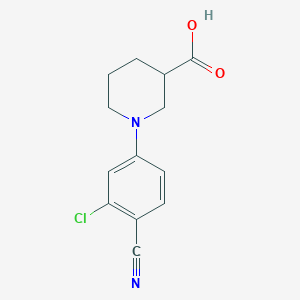


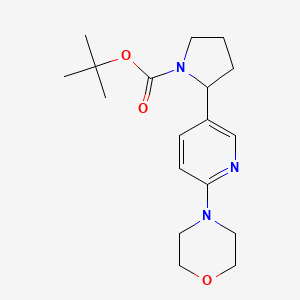
![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)
